molecular formula C19H18N2O4S B1668645 Mitoglitazone CAS No. 146062-49-9

Mitoglitazone

Numéro de catalogue: B1668645
Numéro CAS: 146062-49-9
Poids moléculaire: 370.4 g/mol
Clé InChI: IRNJSRAGRIZIHD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Biochimique

Biochemical Properties

Mitoglitazone interacts with the mitochondrial pyruvate carrier (MPC), a crucial component in cellular metabolism . The MPC is involved in the transport of pyruvate, a key intermediate in several metabolic pathways, into the mitochondria. By modulating the activity of the MPC, this compound can influence a variety of biochemical reactions within the cell .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. It acts as an insulin sensitizer without activating PPAR gamma . In human islets cultured with glucose and this compound, it was observed that this compound activates AMPK and downregulates mTOR . This suggests that this compound can restore the insulin signaling pathway at least in part by modulating mTOR activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the mitochondrial pyruvate carrier (MPC). By modulating the activity of the MPC, this compound can influence the metabolic activity of the cell .

Metabolic Pathways

This compound is involved in the modulation of the mitochondrial pyruvate carrier (MPC), a key controller of cellular metabolism The MPC is involved in the transport of pyruvate into the mitochondria, a crucial step in several metabolic pathways

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Les voies de synthèse et les conditions de réaction spécifiques peuvent varier, mais impliquent généralement l'utilisation de réactifs tels que le chlorure de thionyle, l'hydroxyde de sodium et divers solvants organiques .

Méthodes de production industrielle

La production industrielle de Mitoglitazone impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu et d'autres techniques de fabrication avancées pour garantir une qualité de produit constante .

Analyse Des Réactions Chimiques

Types de réactions

Mitoglitazone peut subir diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent donner une variété de molécules de this compound fonctionnalisées .

Applications de la recherche scientifique

Mécanisme d'action

This compound exerce ses effets en ciblant le transporteur mitochondrial du pyruvate, un contrôleur clé du métabolisme cellulaire . Contrairement aux autres thiazolidinediones, this compound n'active pas le récepteur activé par les proliférateurs de peroxysomes gamma (PPARγ), ce qui réduit le risque de certains effets secondaires . Il module également la cascade de signalisation mTOR-autophagie, contribuant à ses effets neuroprotecteurs .

Activité Biologique

Mitoglitazone, also known as MSDC-0160, is a novel thiazolidinedione (TZD) that has garnered attention for its unique mechanism of action and potential therapeutic applications in metabolic disorders and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of this compound, including its effects on mitochondrial function, insulin sensitivity, and its role in various clinical studies.

This compound primarily acts as an inhibitor of the mitochondrial pyruvate carrier (MPC), which is crucial for the transport of pyruvate into mitochondria where it is converted to acetyl-CoA. This process is vital for energy metabolism and is linked to several metabolic pathways, including gluconeogenesis and fatty acid metabolism. Unlike traditional TZDs that exert their effects through peroxisome proliferator-activated receptor gamma (PPARγ), this compound has a reduced affinity for PPARγ and focuses more on modulating mitochondrial function .

Inhibition of Mitochondrial Pyruvate Carrier

This compound has been shown to inhibit the human MPC with an IC50 value in the low micromolar range (approximately 2.7 µM), indicating its potential as a therapeutic agent for conditions like non-alcoholic steatohepatitis (NASH) and type 2 diabetes . The binding characteristics of this compound suggest that it alters mitochondrial metabolism, leading to improved insulin sensitivity and reduced hepatic fat accumulation .

Effects on Insulin Sensitivity

Clinical studies have demonstrated that this compound improves insulin sensitivity in patients with metabolic syndrome. For instance, a study reported significant reductions in fasting insulin levels and improvements in glucose tolerance tests among participants treated with this compound compared to placebo . This effect is particularly beneficial for individuals with insulin resistance, a common feature in type 2 diabetes.

Clinical Applications and Case Studies

This compound is currently under investigation for various clinical applications, including:

  • Non-Alcoholic Steatohepatitis (NASH): Clinical trials are exploring its efficacy in reducing liver fat content and improving liver function markers.
  • Alzheimer's Disease: Preliminary studies suggest that this compound may enhance brain glucose metabolism, potentially offering neuroprotective benefits .

Case Study: Troglitazone Comparison

A notable case study examined the adverse effects associated with troglitazone, a TZD previously used for diabetes management that was withdrawn due to liver toxicity. In contrast, this compound appears to have a safer profile with fewer hepatotoxic risks . The comparison highlights the importance of developing TZDs that minimize side effects while maintaining therapeutic efficacy.

Research Findings

Recent research has focused on the structural activity relationship (SAR) of thiazolidinediones, revealing that modifications to the chemical structure can significantly enhance biological activity. For example, compounds similar to this compound have shown improved potency against insulin resistance models in animal studies .

Summary Table of Biological Activities

Activity Effect Reference
MPC InhibitionIC50 = 2.7 µM
Insulin Sensitivity ImprovementReduced fasting insulin levels
Liver Fat ReductionPotential therapeutic use in NASH
Neuroprotective EffectsImproved brain glucose metabolism

Propriétés

IUPAC Name

5-[[4-[2-(5-ethylpyridin-2-yl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-8,10,17H,2,9,11H2,1H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNJSRAGRIZIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317736
Record name Mitoglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146062-49-9
Record name Mitoglitazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146062-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mitoglitazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mitoglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11721
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mitoglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MITOGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29I7RP18RG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A stirring solution of 5-(4-{[(2Z)-2-(5-ethylpyridin-2-yl)-2-(methoxyimino)ethyl]oxy}benzyl)-1,3-thiazolidine-2,4-dione (81 mg, 0.20 mmol; Supplier=Kalexsyn; Lot=1003-TTP-194) in 6M HCl (2 ml) and pyruvic acid (0.5 ml) was heated at 75° C. After 2 h at 75° C. HPLC showed reaction was complete. Neutralized with sat'd NaHCO3 and extracted with EtOAc. Extract dried (Na2SO4), filtered and evaporated in vacuo to give 45 mg (60%) pale yellow oil. 1H-NMR (DMSO-d6): δ12.02 (brs, 1H), 8.64 (s, 1H), 7.91 (m, 1H), 7.14 (d, J=8.5 Hz, 2H), 6.88 (d, J=8.5 Hz, 2H), 5.66 (s, 2H), 4.87 (dd, J=9.2, 4.3 Hz, 1H), 3.31 (m, 1H), 3.05 (dd, J=14.1, 9.1 Hz, 1H), 2.74 (q, J=7.7 Hz, 2H), 1.23 (t, J=7.7 Hz, 3H). HPLC (3.860 min., 100 area % @ 210 and 254 nm. MS (ESI—) for C19H18N2O4S m/z 371.3 (M+H)+: m/z 369.4 (M−H)−
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5-[4-[2-(5-ethyl-2-pyridyl)-2-hydroxyethoxy]benzyl]-2,4-thiazolidinedione. 1/2 C2H5OH (396 mg), acetic anhydride (1.5 ml) and dimethylsulfoxide (4 ml) was stirred at room temperature for 5 hours and then poured into water. The mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with water and dried over magnesium sulfate and the solvent was distilled off. The oily residue was subjected to silica gel chromatography. A fraction eluted with chloroform-methanol (100:1, v/v) gave 5-[4-[2-(5-ethyl-2-pyridyl)-2-oxoethoxy]benzyl]-2,4-thiazolidinedione (75 mg, yield: 20%). This was recrystallized from ethyl acetate-hexane to obtain colorless prisms, m.p. 148°-149° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
396 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mitoglitazone
Reactant of Route 2
Reactant of Route 2
Mitoglitazone
Reactant of Route 3
Reactant of Route 3
Mitoglitazone
Reactant of Route 4
Mitoglitazone
Reactant of Route 5
Reactant of Route 5
Mitoglitazone
Reactant of Route 6
Mitoglitazone
Customer
Q & A

Q1: How does Mitoglitazone differ from other Thiazolidinediones (TZDs) in targeting cancer cells?

A: While traditional TZDs like Rosiglitazone act by targeting the peroxisome proliferator-activated receptor gamma (PPARγ), this compound demonstrates a unique mechanism. Research suggests that this compound exhibits potent anti-cancer activity by specifically targeting the mitochondrial pyruvate carrier 2 (MPC2) []. This selectivity for MPC2 over PPARγ distinguishes it from other TZDs and positions it as a potential therapeutic agent for cancers like malignant glioma, where MPC2 is overexpressed [].

Q2: What evidence supports the potential of this compound as an anti-cancer agent specifically in glioma?

A: Studies demonstrate that glioma cells, characterized by low MPC1 and high MPC2 expression, exhibit significant sensitivity to this compound []. This sensitivity, not observed with the MPC heterotypic oligomer inhibitor UK-5099, further strengthens the hypothesis that this compound acts by targeting MPC2 homo-oligomers in glioma []. Additionally, research utilizing Mpc1-/- murine glial cells shows that their growth arrest can be fully rescued by glutamate supplementation, highlighting the importance of the brain's microenvironment in glioma development and the potential for this compound to disrupt this metabolic reliance [].

Q3: What are the limitations of current research on this compound and what are future research directions?

A: While initial findings on this compound's action mechanism and efficacy in glioma models are promising, further research is crucial. Currently, in vivo studies utilizing RCAS/tva Mpc1fl/fl mouse models are underway to validate these findings in a more clinically relevant setting []. Further investigation is needed to comprehensively evaluate this compound's safety profile, pharmacokinetics, and long-term efficacy in preclinical models before progressing to clinical trials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.